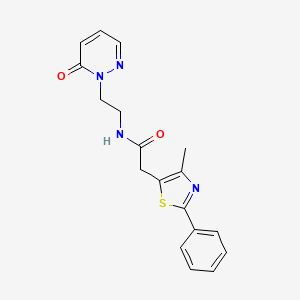
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as MPQC, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. MPQC belongs to the class of quinoline-based compounds that have been shown to exhibit anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to activate caspase-3 and caspase-9, which are key regulators of the apoptotic pathway. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide also inhibits the Akt pathway, which is involved in cell survival and proliferation. By inhibiting the Akt pathway, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines. Furthermore, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of using N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are many potential future directions for N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide research. One direction is to investigate the use of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in combination therapy with chemotherapy drugs. Another direction is to explore the use of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in other types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, the development of more soluble forms of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide could improve its potential as a cancer therapy. Finally, the investigation of the mechanism of action of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide could lead to the development of more potent anticancer drugs.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves the reaction of 4-chloro-2-aminopyridine and 3-methylphenylboronic acid with 4-chloroquinoline-2-carbaldehyde in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction to yield N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide as a white solid with a melting point of 278-280°C.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit anticancer properties and has been investigated for its potential use in cancer research. Studies have shown that N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-5-4-6-17(13-15)24-22(26)19-14-21(16-9-11-23-12-10-16)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSCLCUXFPYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)-N-(m-tolyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)
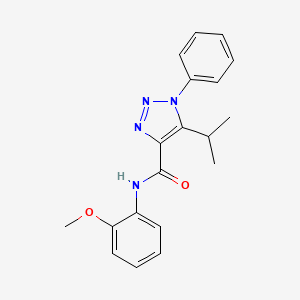
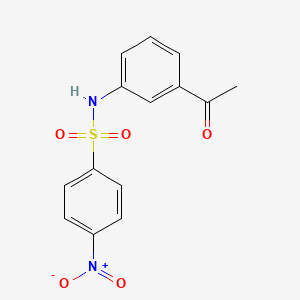
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)
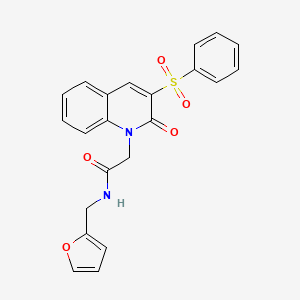
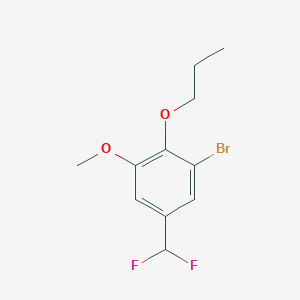
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
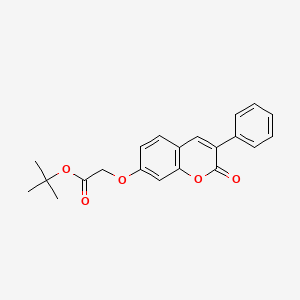
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2784041.png)
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)
